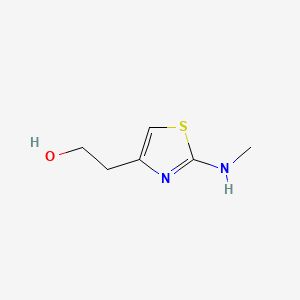

2-(2-(Methylamino)thiazol-4-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(Methylamino)thiazol-4-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2OS and its molecular weight is 158.219. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The thiazole ring system, which includes 2-(2-(Methylamino)thiazol-4-yl)ethanol, is recognized for its diverse biological activities, including antimicrobial properties. Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

A study by Yurttas et al. synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like chloramphenicol .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference Drug | Reference MIC (μg/mL) |

|---|---|---|---|---|

| 1b | E. faecalis | 100 | Chloramphenicol | 25 |

| 1c | S. aureus | 100 | Chloramphenicol | 25 |

| 1a | C. albicans | 50 | Ketoconazole | 50 |

Anti-inflammatory Properties

Thiazole derivatives have also been explored for their anti-inflammatory effects. Research has demonstrated that compounds with thiazole moieties can inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by inflammation .

Acetylcholinesterase Inhibition

Another significant application of this compound is its role as an acetylcholinesterase inhibitor. This property is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease, where the inhibition of acetylcholinesterase leads to increased levels of acetylcholine, thereby improving cognitive function.

Recent advancements in drug discovery have focused on developing thiazole-based compounds that act as multi-target inhibitors, potentially providing better therapeutic outcomes than existing treatments .

Table 2: Overview of Acetylcholinesterase Inhibitors

| Drug Name | Mechanism of Action | Clinical Use |

|---|---|---|

| Donepezil | AChE inhibitor | Alzheimer's Disease |

| Rivastigmine | AChE and BuChE inhibitor | Alzheimer's Disease |

| Galantamine | Competitive AChE inhibitor | Alzheimer's Disease |

Efficacy Against Resistant Strains

A notable case study involved the synthesis and testing of new thiazole derivatives against multidrug-resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii. The results showed promising activity against these pathogens, indicating the potential for developing new antibiotics based on thiazole structures .

Cognitive Enhancement

In another study focusing on cognitive enhancement, researchers evaluated the effects of thiazole derivatives on memory improvement in animal models of Alzheimer's disease. The findings suggested that these compounds could significantly enhance cognitive function, supporting their use in treating neurodegenerative disorders .

Eigenschaften

CAS-Nummer |

180207-27-6 |

|---|---|

Molekularformel |

C6H10N2OS |

Molekulargewicht |

158.219 |

IUPAC-Name |

2-[2-(methylamino)-1,3-thiazol-4-yl]ethanol |

InChI |

InChI=1S/C6H10N2OS/c1-7-6-8-5(2-3-9)4-10-6/h4,9H,2-3H2,1H3,(H,7,8) |

InChI-Schlüssel |

CIYMXSNNIGGYNL-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=CS1)CCO |

Synonyme |

4-Thiazoleethanol, 2-(methylamino)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.